3-Bromothiophen-2,4-dicarboxylic acid 3-Bromothiophen-2,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 57233-98-4
VCID: VC21316608
InChI: InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11)
SMILES: C1=C(C(=C(S1)C(=O)O)Br)C(=O)O
Molecular Formula: C6H3BrO4S
Molecular Weight: 251.06 g/mol

3-Bromothiophen-2,4-dicarboxylic acid

CAS No.: 57233-98-4

Cat. No.: VC21316608

Molecular Formula: C6H3BrO4S

Molecular Weight: 251.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromothiophen-2,4-dicarboxylic acid - 57233-98-4

Specification

CAS No. 57233-98-4
Molecular Formula C6H3BrO4S
Molecular Weight 251.06 g/mol
IUPAC Name 3-bromothiophene-2,4-dicarboxylic acid
Standard InChI InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11)
Standard InChI Key MEDPKIVWBXQFAW-UHFFFAOYSA-N
SMILES C1=C(C(=C(S1)C(=O)O)Br)C(=O)O
Canonical SMILES C1=C(C(=C(S1)C(=O)O)Br)C(=O)O

Introduction

Structural Characteristics

Chemical Identity and Composition

3-Bromothiophen-2,4-dicarboxylic acid is defined by its molecular formula C₆H₃BrO₄S, containing a five-membered thiophene ring with sulfur as the heteroatom, a bromine substituent, and two carboxylic acid functional groups . The structural identifiers provide precise ways to represent and identify this compound within chemical databases and literature.

Identifier TypeValue
Molecular FormulaC₆H₃BrO₄S
SMILES NotationC1=C(C(=C(S1)C(=O)O)Br)C(=O)O
InChIInChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11)
InChIKeyMEDPKIVWBXQFAW-UHFFFAOYSA-N

Structural Configuration

The thiophene core of this molecule consists of a five-membered aromatic ring with a sulfur heteroatom. Position 3 is substituted with a bromine atom, while positions 2 and 4 bear carboxylic acid groups. The aromatic nature of the thiophene ring contributes to the compound's stability, while the carboxylic acid groups provide acidic characteristics and sites for hydrogen bonding. The bromine substituent introduces an electron-withdrawing effect that influences the electronic distribution across the molecule.

Physical and Chemical Properties

Predicted Collision Cross-Section Data

Collision cross-section (CCS) data provides valuable information about a molecule's three-dimensional structure and is particularly useful in mass spectrometry analyses. The predicted CCS values for various adducts of 3-bromothiophen-2,4-dicarboxylic acid are presented in the following table :

Adductm/zPredicted CCS (Ų)
[M+H]⁺250.90082136.1
[M+Na]⁺272.88276136.1
[M+NH₄]⁺267.92736139.4
[M+K]⁺288.85670139.4
[M-H]⁻248.88626133.7
[M+Na-2H]⁻270.86821136.0
[M]⁺249.89299134.2
[M]⁻249.89409134.2

These values indicate that 3-bromothiophen-2,4-dicarboxylic acid has a relatively compact molecular structure, with CCS values ranging from approximately 133 to 139 Ų. The slight variations across different adducts reflect subtle conformational changes when the molecule interacts with different ions.

Chemical Reactivity

Based on its chemical structure, 3-bromothiophen-2,4-dicarboxylic acid exhibits several key reactivity patterns:

  • The carboxylic acid groups can undergo typical reactions including esterification, amidation, and reduction.

  • The bromine substituent provides a site for various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

  • The thiophene ring itself can participate in electrophilic aromatic substitution reactions, though the existing substituents will influence regioselectivity.

Comparative Analysis with Related Compounds

Structural Analogues

While specific literature on 3-bromothiophen-2,4-dicarboxylic acid is limited, understanding its properties can be enhanced through comparison with similar compounds. Related bromothiophene carboxylic acids have been studied for various applications, particularly in medicinal chemistry and materials science.

For instance, 3-bromothiophene-2-carboxylic acid, a structurally similar compound with only one carboxylic acid group, has been used as a precursor in organic synthesis . The synthesis of 3-bromo-2-hydroxymethyl-thiophene from 2-(3-bromothienyl)carboxylic acid has been reported, involving the reduction of the carboxylic acid group using aluminium hydride in tetrahydrofuran, yielding the corresponding alcohol with 95% efficiency .

Functional Comparison with Dicarboxylic Acids

The presence of two carboxylic acid groups in 3-bromothiophen-2,4-dicarboxylic acid makes it comparable to other dicarboxylic acids. Thiophene-2,5-dicarboxylic acid, a positional isomer regarding the carboxylic acid groups, has been investigated for applications in coordination chemistry and the synthesis of metal-organic frameworks due to its ability to act as a bidentate ligand.

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